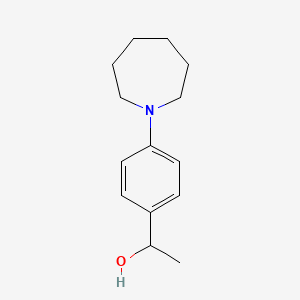

1-(4-Azepan-1-ylphenyl)ethanol

Descripción

1-(4-Azepan-1-ylphenyl)ethanol (CAS: Not explicitly provided; structurally related to compounds in ) is a tertiary alcohol derivative featuring a seven-membered azepane ring attached to a phenyl group, with an ethanol moiety at the para position. Its molecular formula is C₁₄H₂₁NO, with a molar mass of 219.32 g/mol . The compound is structurally distinct due to the azepane ring, which confers unique steric and electronic properties compared to smaller cyclic amines (e.g., piperidine).

Propiedades

Fórmula molecular |

C14H21NO |

|---|---|

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

1-[4-(azepan-1-yl)phenyl]ethanol |

InChI |

InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3 |

Clave InChI |

ZHXXYKCOAAVASV-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)N2CCCCCC2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(azepan-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-bromoacetophenone with azepane under basic conditions, followed by reduction of the resulting ketone to the corresponding alcohol . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-[4-(azepan-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC).

Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 1-[4-(azepan-1-yl)phenyl]ethanone.

Reduction: 1-[4-(azepan-1-yl)phenyl]ethan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-[4-(azepan-1-yl)phenyl]ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-[4-(azepan-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share functional or structural similarities with 1-(4-Azepan-1-ylphenyl)ethanol:

Key Findings

(a) Structural and Functional Differences

- Hydroxyl vs.

- Ring Systems : Azepane’s seven-membered ring provides greater conformational flexibility than smaller cyclic amines (e.g., piperidine in unrelated analogues) or rigid groups like cyclopropane .

(b) Hazard Profiles

- Acute Toxicity: The ketone analogue 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone is classified under EU-CLP as Category 4 for acute toxicity across multiple exposure routes (oral, dermal, inhalation) . In contrast, ethanol derivatives lack explicit hazard data, though hydroxyl groups may reduce volatility and inhalation risks compared to ketones.

Actividad Biológica

1-(4-Azepan-1-ylphenyl)ethanol, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

1-(4-Azepan-1-ylphenyl)ethanol is classified as an organic compound featuring an azepane ring attached to a phenyl group. Its structural formula can be represented as follows:

This compound is characterized by its unique pharmacophore that may contribute to its biological activity.

Biological Activity Overview

Research indicates that 1-(4-Azepan-1-ylphenyl)ethanol exhibits various biological activities, including:

- Antioxidant Properties : Studies have shown that compounds similar to 1-(4-Azepan-1-ylphenyl)ethanol can scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing, with some studies indicating potential apoptotic activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production (IL-6, TNF-α) | |

| Cytotoxicity | Induces apoptosis in cancer cells | Ongoing research |

Detailed Research Findings

- Antioxidant Activity : A study investigating the antioxidant capacity of similar compounds found that they effectively reduced oxidative stress markers in vitro. The methodology involved measuring the reduction of DPPH radicals, where higher concentrations of the compound yielded better results.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that 1-(4-Azepan-1-ylphenyl)ethanol decreased nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect was associated with a downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in managing inflammatory diseases.

- Cytotoxicity Studies : Research is being conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis through the activation of caspase pathways, although further investigation is required to elucidate the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.